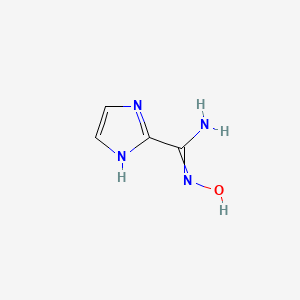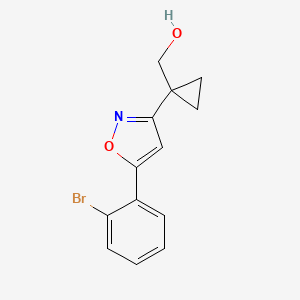![molecular formula C11H14N6O4S B11820032 (2S)-2-amino-3-(1H-imidazol-5-yl)-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pentanedioic acid](/img/structure/B11820032.png)
(2S)-2-amino-3-(1H-imidazol-5-yl)-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(1H-imidazol-5-yl)-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pentanedioic acid is a complex organic compound that features both imidazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-imidazol-5-yl)-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pentanedioic acid typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Formation of the Triazole Ring: The triazole ring is often synthesized via the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Coupling of Rings: The imidazole and triazole rings are then coupled through a sulfanyl linkage using thiol-based chemistry.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole or triazole rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines or alcohols for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the imidazole or triazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving imidazole and triazole rings.
Medicine
In medicinal chemistry, the compound has potential applications as a drug candidate due to its ability to interact with various biological targets. It may be explored for its antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(1H-imidazol-5-yl)-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pentanedioic acid involves its interaction with specific molecular targets. The imidazole and triazole rings can bind to metal ions, enzymes, or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Histidine: Contains an imidazole ring and is an essential amino acid.
Cysteine: Contains a sulfanyl group and is involved in protein synthesis.
Triazole Derivatives: Various triazole-containing compounds used in pharmaceuticals.
Uniqueness
What sets (2S)-2-amino-3-(1H-imidazol-5-yl)-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pentanedioic acid apart is its combination of imidazole, triazole, and sulfanyl groups within a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14N6O4S |
|---|---|
Molecular Weight |
326.33 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pentanedioic acid |
InChI |
InChI=1S/C11H14N6O4S/c1-4-15-11(17-16-4)22-8(10(20)21)6(7(12)9(18)19)5-2-13-3-14-5/h2-3,6-8H,12H2,1H3,(H,13,14)(H,18,19)(H,20,21)(H,15,16,17)/t6?,7-,8?/m0/s1 |
InChI Key |
KFUFHCOUMYZLTA-WTIBDHCWSA-N |
Isomeric SMILES |
CC1=NC(=NN1)SC(C(C2=CN=CN2)[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CC1=NC(=NN1)SC(C(C2=CN=CN2)C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(4-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B11819957.png)
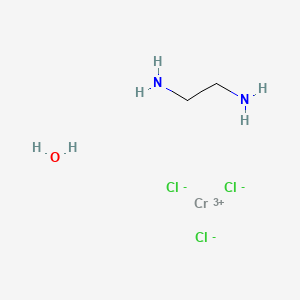
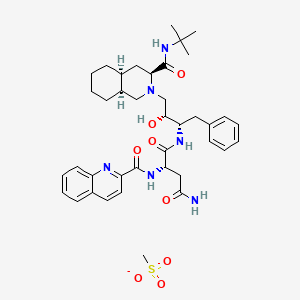
![[[Amino-(4-chlorophenyl)methylidene]amino] prop-2-enoate](/img/structure/B11819979.png)
![N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11819980.png)
![tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B11819986.png)
![2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid](/img/structure/B11819987.png)
![benzyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B11819993.png)
![methylsulfonyl 7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B11819994.png)
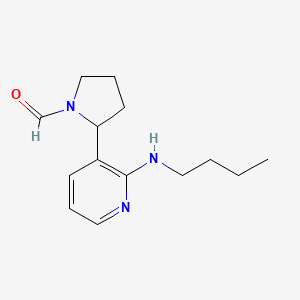
![(NZ)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B11820006.png)
